![molecular formula C16H14IN3O B7548243 C16H14IN3O](/img/structure/B7548243.png)
C16H14IN3O
Overview
Description
C16H14IN3O is a chemical compound that has been studied extensively in scientific research. It is also known as 5-Iodo-2,3-dimethoxy-N-(1-methylethyl)benzeneethanamine and is commonly referred to as 2C-I. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The mechanism of action of C16H14IN3O is complex and not fully understood. However, it is believed to act primarily as a partial agonist at serotonin 2A and 2C receptors, as well as a dopamine receptor agonist. This compound has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased feelings of euphoria and well-being. This compound has also been found to enhance cognitive function, improve mood, and reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using C16H14IN3O in laboratory experiments is its ability to selectively target specific receptors in the brain. This compound has also been found to have a relatively low toxicity profile, making it a safer alternative to other psychoactive compounds. However, one of the main limitations of using this compound in laboratory experiments is its potential for abuse and misuse, as well as its legal status in many countries.
Future Directions
There are several potential future directions for research on C16H14IN3O. One area of interest is its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and addiction. Another area of interest is its potential use as a tool for studying the neurobiology of various mental health conditions. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
C16H14IN3O has been extensively studied in scientific research as a potential therapeutic agent. It has been found to have a range of effects on the central nervous system, including the modulation of serotonin and dopamine receptors. This compound has also been studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and addiction.
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3.HI.H2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16;;/h1-10H,(H,18,19);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVVQCCDQIWJHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3.O.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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